2-Bromo-5-ethoxybenzoic acid
Overview
Description
2-Bromo-5-ethoxybenzoic acid: is an organic compound with the molecular formula C9H9BrO3 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are substituted with a bromine atom and an ethoxy group, respectively.
Scientific Research Applications
Chemistry: : 2-Bromo-5-ethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: : The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes, pigments, and polymers .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 5-ethoxybenzoic acid: The synthesis of 2-Bromo-5-ethoxybenzoic acid can be achieved by brominating 5-ethoxybenzoic acid.
Esterification followed by bromination: Another method involves the esterification of 5-ethoxybenzoic acid to form the corresponding ethyl ester, followed by bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-ethoxybenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-ethoxybenzoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the ethoxy group can lead to the formation of 2-bromo-5-hydroxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-substituted-5-ethoxybenzoic acid derivatives.
Reduction: Formation of 2-ethoxybenzoic acid.
Oxidation: Formation of 2-bromo-5-hydroxybenzoic acid.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The bromine atom and ethoxy group can influence the compound’s reactivity and binding affinity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-4,5-dimethoxybenzoic acid:
2-Bromo-5-methylbenzoic acid: Substitution of the ethoxy group with a methyl group, affecting its chemical behavior and uses.
Uniqueness: : 2-Bromo-5-ethoxybenzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-5-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUYOTVVBBQADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309498 | |
Record name | 2-Bromo-5-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120890-75-7 | |
Record name | 2-Bromo-5-ethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120890-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-bromo-5-ethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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